Trichloro(octyl)silane

Surface Modification Self-Assembled Monolayers Hydrophobic Coatings

Trichloro(octyl)silane (OTS) is a linear alkyltrichlorosilane with the formula CH₃(CH₂)₇SiCl₃. It is a colorless, fuming liquid (bp 233 °C/731 mmHg, density 1.07 g/mL at 25 °C, refractive index n20/D 1.447) that reacts exothermically with water and moisture, releasing hydrogen chloride.

Molecular Formula C8H17Cl3Si
Molecular Weight 247.7 g/mol
CAS No. 5283-66-9
Cat. No. B1218792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(octyl)silane
CAS5283-66-9
Synonymsoctyltrichlorosilane
Molecular FormulaC8H17Cl3Si
Molecular Weight247.7 g/mol
Structural Identifiers
SMILESCCCCCCCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C8H17Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3
InChIKeyRCHUVCPBWWSUMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in carbon tetrachloride

Trichloro(octyl)silane (CAS 5283-66-9): Baseline Properties and Procurement Context


Trichloro(octyl)silane (OTS) is a linear alkyltrichlorosilane with the formula CH₃(CH₂)₇SiCl₃. It is a colorless, fuming liquid (bp 233 °C/731 mmHg, density 1.07 g/mL at 25 °C, refractive index n20/D 1.447) that reacts exothermically with water and moisture, releasing hydrogen chloride [1]. OTS belongs to the class of organofunctional silanes used primarily as surface modifiers, coupling agents, and self-assembled monolayer (SAM) precursors . Its eight-carbon alkyl chain provides a specific balance of hydrophobicity, reactivity, and processing characteristics that distinguishes it from both shorter- and longer-chain analogs. Typical commercial grades have a purity of 97% or higher .

Why Trichloro(octyl)silane Cannot Be Interchanged with Generic Alkylsilanes


Substituting Trichloro(octyl)silane (OTS, C8) with a different alkyl chain length (e.g., C6, C12, C18) or a different reactive head group (e.g., -OMe, -OEt) is not trivial because key performance parameters—including water contact angle, grafting kinetics, monolayer morphology, and thermal stability—are highly chain-length- and head-group-dependent. Studies on ZSM-5 zeolites show that hydrophobicity increases progressively with alkyl chain length from C8 to C16 [1], while comparative SAM formation kinetics reveal that C8 (OTS) exhibits a film growth rate constant of 0.05 s⁻¹ at a dew point of 10 °C, whereas the 18-carbon analog (ODTS) yields films contaminated with polysiloxane particles under identical printing conditions [2]. Furthermore, replacing the chloro (-Cl) group with methoxy (-OMe) or ethoxy (-OEt) alters lateral polymerization efficiency and grafting density [3]. These quantifiable differences preclude simple one-for-one replacement and necessitate product-specific evidence for informed procurement.

Trichloro(octyl)silane: Quantitative Differentiation Evidence for Scientific Selection


Hydrophobicity Benchmarking: OTS (C8) vs. Perfluoroalkylsilane and Long-Chain Alkylsilanes

In a direct head-to-head comparison on ceramic TiO₂ and ZrO₂ membranes, trichloro(octyl)silane (C₈H₁₇SiCl₃) achieved a water contact angle of 133°, which is comparable to that of perfluoroalkylsilane FC₆OEt₃ (130°) [1]. In contrast, on flat aluminum alloy (AA6061), OTS (C8) yielded a contact angle of ~120°, while the 18-carbon analog trichloro(octadecyl)silane (ODTS) reached ~140° after 12-hour immersion [2]. On OTS-treated glass, water contact angles of 96.9 ± 12.0° have been reported [3]. These values place OTS in a middle ground: more hydrophobic than untreated surfaces but less hydrophobic than C18 or fluorinated variants, offering a tunable hydrophobic response suitable for applications where extreme water repellency is not required or where easier processing is advantageous.

Surface Modification Self-Assembled Monolayers Hydrophobic Coatings

Monolayer Quality and Growth Kinetics: OTS (C8) vs. ODTS (C18) in Contact Printing

In a comparative study of contact-printed self-assembled monolayers (SAMs) on Si(100), OTS (C8) and its 18-carbon analog ODTS (C18) exhibited markedly different film morphologies. Under identical printing conditions (dew point 10 °C, 50 mM ink concentration), the film growth rate constant for OTS was measured at 0.05 s⁻¹ [1]. More critically, OTS films were uniform and high-coverage when the stamp was not overloaded, whereas ODTS films consistently contained a mixture of a uniform monolayer plus adsorbed polysiloxane particles [1]. This difference is attributed to the lower permeation of longer-chain ODTS into the PDMS stamp and the different transfer efficiencies of the silane monomer relative to its hydrolysis products [1].

Self-Assembled Monolayers Contact Printing Surface Patterning

Perovskite Solar Cell Efficiency and Stability: OTS Passivation Performance

In a study evaluating small-molecule passivants for perovskite solar cells (PSCs), trichloro(octyl)silane (TC-silane) treatment of the perovskite surface yielded a champion power conversion efficiency (PCE) of 20.03% [1]. The TC-silane-passivated devices retained 80% of their initial efficiency after more than 800 hours of exposure to 70–80% relative humidity in air and for approximately 80 hours under 85 °C thermal stress, all without encapsulation [1]. The study attributes this performance to the formation of a cross-linked silicone layer at grain boundaries that resists moisture and heat, as well as chloride replenishment that passivates trap states [1].

Perovskite Solar Cells Surface Passivation Device Stability

Thermal Stability of Hydrophobic Coatings: OTS on ZSM-5 Zeolites

Thermogravimetric analysis (TGA) and contact angle measurements on ZSM-5 zeolites modified with alkyltrichlorosilanes of varying chain lengths (C8, C10, C12, C16) revealed that OTS-modified particles maintained good hydrophobicity up to 250 °C in air [1]. The study also demonstrated that hydrophobicity increases with alkyl chain length but that thermal stability is consistent across the series, with all modified samples showing hydrophobic character retention below 250 °C [1].

Thermal Stability Hydrophobic Coatings Zeolite Modification

High-Impact Research and Industrial Applications of Trichloro(octyl)silane Based on Quantitative Evidence


Hydrophobic Surface Modification of Ceramic Membranes and Nanoparticles

OTS is used to impart a stable hydrophobic surface to ceramic membranes (e.g., TiO₂, ZrO₂) and metal oxide nanoparticles, achieving water contact angles of up to 133° [1]. This application is supported by direct comparative data showing performance parity with perfluoroalkylsilanes [1]. The modified membranes are employed in membrane distillation for desalination and in gas separation processes where hydrophobic channels enhance selectivity.

Fabrication of Uniform Self-Assembled Monolayers (SAMs) for Microelectronics and Biosensors

OTS is the preferred precursor for contact-printed SAMs on silicon wafers due to its ability to form uniform, high-coverage films with minimal polysiloxane contamination, as demonstrated by comparative morphological studies against C18 ODTS [2]. This makes it ideal for applications such as pentacene organic field-effect transistors (OFETs) and surface patterning in microfluidic devices.

Passivation Layer in Perovskite Solar Cells for Enhanced Stability

OTS treatment of perovskite films creates a cross-linked silicone barrier at grain boundaries, passivating defects and improving device stability. Quantitative evidence shows PCE of 20.03% and retention of 80% efficiency after >800 h at 70–80% RH without encapsulation [3]. This application leverages the moisture-resistance and chloride-donating properties of OTS.

Thermally Stable Hydrophobic Coatings for Catalysts and Adsorbents

OTS is employed to hydrophobize zeolites (e.g., ZSM-5) and other porous supports, enhancing their performance in catalysis and adsorption. The modified materials maintain hydrophobicity up to 250 °C in air [4], making them suitable for high-temperature reactions where water poisoning must be mitigated.

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